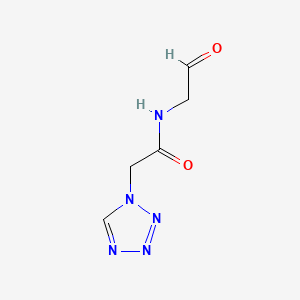

N-(2-oxoethyl)-2-(tetrazol-1-yl)acetamide

Description

Evolution and Significance of Tetrazole Scaffolds in Modern Chemical Biology

The tetrazole scaffold, a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, has become a cornerstone in medicinal chemistry. Its prominence stems from its unique physicochemical properties that allow it to serve as a valuable pharmacophore in a wide array of therapeutic areas.

One of the most critical roles of the tetrazole moiety is its function as a bioisostere for the carboxylic acid group. Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. The tetrazole ring mimics the acidic properties of a carboxylic acid, with a similar pKa, and can participate in analogous intermolecular interactions, such as hydrogen bonding and ionic interactions, with biological targets.

However, the tetrazole group offers several advantages over the carboxylic acid functionality. It is generally more metabolically stable, less prone to extensive metabolism, and can lead to improved oral bioavailability and a longer duration of action. Furthermore, the increased lipophilicity of the tetrazole ring compared to a carboxylate can enhance a molecule's ability to cross cellular membranes. These favorable attributes have led to the incorporation of tetrazole moieties into a multitude of approved drugs, including the antihypertensive agent losartan (B1675146) and the antibiotic cefazolin.

The acetamide (B32628) linker (-NHC(O)CH2-) is a common and versatile structural motif used in medicinal chemistry to connect different pharmacophoric elements. Its strategic integration within heterocyclic systems serves multiple purposes. The amide bond is relatively stable and provides a specific geometry that can orient functional groups for optimal interaction with their biological targets.

Contextualization of N-(2-oxoethyl)-2-(tetrazol-1-yl)acetamide within Privileged Chemical Structures

"Privileged structures" are molecular frameworks that are capable of binding to multiple, unrelated biological targets. The combination of a tetrazole ring and an acetamide linker can be considered a component of such privileged structures due to the broad utility of these motifs in medicinal chemistry.

This compound itself has been identified primarily as an impurity in the synthesis of the cephalosporin (B10832234) antibiotic, Cefazolin. pharmaffiliates.comqcchemical.comuspnf.com Cefazolin contains a tetrazol-1-yl)acetamide side chain, and this compound represents a related structural entity. While not a therapeutic agent in its own right, its emergence as a synthetic byproduct underscores the chemical accessibility of this particular arrangement of functional groups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1797135-60-4 | pharmaffiliates.comqcchemical.com |

| Molecular Formula | C5H7N5O2 | pharmaffiliates.commusechem.com |

| Molecular Weight | 169.14 g/mol | pharmaffiliates.com |

Current Research Landscape and Knowledge Gaps Pertaining to this compound and Related Analogs

The current body of scientific literature on this compound is sparse and largely confined to its characterization as a process-related impurity in pharmaceutical manufacturing. pharmaffiliates.comqcchemical.comuspnf.com There is a significant knowledge gap regarding the intrinsic biological activities and potential therapeutic applications of this specific compound.

While extensive research has been conducted on various tetrazole-containing compounds and acetamide derivatives, dedicated studies to explore the synthesis, characterization, and biological evaluation of this compound are lacking. The aldehyde functionality within the N-(2-oxoethyl) group presents a reactive handle for further chemical modifications, suggesting that this compound could serve as a versatile building block for the synthesis of more complex molecules.

Future research should focus on the following areas:

Development of dedicated synthetic routes: Establishing efficient and scalable methods for the synthesis of this compound would facilitate further investigation.

Biological screening: A comprehensive screening of the compound against a wide range of biological targets is necessary to uncover any potential therapeutic activities.

Analogue synthesis and structure-activity relationship (SAR) studies: The synthesis and evaluation of a library of related analogs would help to elucidate the structural requirements for any observed biological activity and to optimize potency and selectivity.

Structure

3D Structure

Properties

Molecular Formula |

C5H7N5O2 |

|---|---|

Molecular Weight |

169.14 g/mol |

IUPAC Name |

N-(2-oxoethyl)-2-(tetrazol-1-yl)acetamide |

InChI |

InChI=1S/C5H7N5O2/c11-2-1-6-5(12)3-10-4-7-8-9-10/h2,4H,1,3H2,(H,6,12) |

InChI Key |

FVYKLWGHNYKDJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN=NN1CC(=O)NCC=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N 2 Oxoethyl 2 Tetrazol 1 Yl Acetamide and Its Analogs

Strategic Approaches to Tetrazole Ring Formation within the Compound Architecture

The tetrazole ring is a bioisostere for carboxylic acids and amides, making it a valuable moiety in medicinal chemistry. nih.govnih.gov Its synthesis is a cornerstone in the preparation of the target compound. Key strategies include building the ring from acyclic precursors through multicomponent reactions, cycloadditions, or the conversion of existing functional groups. nih.govacs.orgosi.lv

Multicomponent reactions (MCRs) offer a highly efficient route to complex molecules like tetrazoles by combining three or more starting materials in a single step, thereby maximizing atom-, step-, and pot-economy. nih.govacs.orgnih.gov The Ugi-tetrazole four-component reaction (UT-4CR) is particularly relevant, differing from the classic Ugi reaction by using an azide (B81097) source (e.g., hydrazoic acid or trimethylsilyl (B98337) azide, TMSN₃) in place of a carboxylic acid. acs.orgnih.govmdpi.com This reaction combines an aldehyde, an amine, an isocyanide, and the azide to produce 1,5-disubstituted tetrazoles. nih.gov

For the synthesis of a precursor to the target compound, one could envision a UT-4CR using glyoxylic acid (as the aldehyde component), an amine, an isocyanide, and TMSN₃. This would assemble a tetrazolyl-amino acid derivative which could be further elaborated to the final acetamide (B32628) structure. The versatility of the UT-4CR allows for the generation of large libraries of compounds by varying the starting materials. nih.govacs.org The reaction is typically performed in solvents like methanol (B129727) or 2,2,2-trifluoroethanol. acs.org

| Reaction Type | Components | Product Type | Key Features |

| Ugi-Tetrazole (UT-4CR) | Aldehyde, Amine, Isocyanide, Azide (HN₃ or TMSN₃) | 1,5-Disubstituted Tetrazoles | High convergence; builds complexity in a single step. acs.orgnih.gov |

| Passerini-Tetrazole | Aldehyde, Isocyanide, Azide (HN₃) | α-Hydroxymethyl Tetrazoles | A three-component variation leading to functionalized tetrazoles. nih.govacs.org |

The most fundamental and widely used method for synthesizing the tetrazole ring is the [3+2] cycloaddition reaction (also known as the Huisgen cycloaddition) between a nitrile and an azide. nih.govresearchgate.netacs.orgresearchgate.net This method is highly effective for producing 5-substituted-1H-tetrazoles. acs.orgnih.gov To synthesize the target molecule's core, a precursor such as cyanoacetic acid or a derivative could be N-alkylated with a protected 2-oxoethyl group, followed by amidation and subsequent cyclization of the nitrile group with an azide source.

The reaction often requires catalysts to proceed under milder conditions and to overcome the high activation energy. acs.orgorganic-chemistry.org Various catalytic systems have been developed, including those based on zinc, cobalt, and copper salts, as well as heterogeneous catalysts like silica (B1680970) sulfuric acid. nih.govnih.govjchr.org

Table 1: Catalysts for [3+2] Cycloaddition of Nitriles and Azides

| Catalyst/Reagent | Substrate Scope | Conditions | Advantages |

|---|---|---|---|

| Zinc Bromide (ZnBr₂) / H₂O | Aromatic, alkyl, vinyl nitriles | Water, reflux | Broad scope, established method. organic-chemistry.orgcore.ac.uk |

| Cobalt(II) Complexes | Aryl nitriles | Methanol, reflux | Homogeneous catalysis, near quantitative yields. acs.orgnih.gov |

| Silica Sulfuric Acid | Various nitriles | DMF | Heterogeneous, reusable catalyst. nih.gov |

| N-Methyl-2-pyrrolidone (NMP) derived organocatalyst | Various nitriles | Microwave heating | Neutral conditions, accelerates reaction. organic-chemistry.org |

Another powerful cycloaddition approach involves the reaction of isocyanides with hydrazoic acid or trimethylsilyl azide, which directly yields 1-substituted tetrazoles. nih.govacs.org This could be a direct route to the tetrazol-1-yl acetic acid scaffold by using an isocyanoacetate derivative as the starting material. nih.gov

Existing amide functionalities can be directly converted into tetrazole rings, providing a powerful late-stage functionalization strategy. osi.lvresearchgate.net This transformation allows for the introduction of a tetrazole as a stable bioisosteric replacement for an amide. osi.lvresearchgate.net The general mechanism involves the activation of the amide oxygen to facilitate elimination, followed by an intramolecular cyclization with an azide.

Several reagent systems have been developed for this conversion. A classic method involves using phosphorus pentachloride (PCl₅) to form an imidoyl chloride intermediate, which then reacts with an azide. researchgate.net More modern and milder methods utilize phosphorazidates, such as diphenyl phosphorazidate (DPPA), which act as both an amide activator and an azide source, avoiding the need for more hazardous reagents. researchgate.netorganic-chemistry.org This one-pot procedure is applicable to a wide range of amides, including secondary amides, to produce 1,5-disubstituted tetrazoles. organic-chemistry.org

Table 2: Reagent Systems for Amide to Tetrazole Conversion

| Reagent System | Amide Type | Conditions | Key Features |

|---|---|---|---|

| PCl₅ / NaN₃ | Primary, Secondary | Stepwise, requires intermediate formation | Classic, well-established method. researchgate.netnih.gov |

| PPh₃ / DEAD / TMSN₃ | Secondary | Mild, one-step | Mitsunobu-type conditions. researchgate.netnih.gov |

| Tf₂O / NaN₃ | Secondary | Mild, one-step | Uses trifluoromethanesulfonic anhydride (B1165640) as activator. researchgate.net |

| DPPA or p-NO₂DPPA | Primary, Secondary | Pyridine, heat | Acts as both activator and azide source; safe. organic-chemistry.org |

Construction of the Acetamide Linkage: Regioselective and Stereoselective Considerations

The formation of the N-(2-oxoethyl)-2-(tetrazol-1-yl)acetamide structure requires the precise connection of the acetamide group to the N1 position of the tetrazole ring. The alkylation of 5-substituted tetrazoles is a common method for this, but it often yields a mixture of N1 and N2 isomers, making regioselectivity a critical challenge. acs.orgresearchgate.net

The ratio of N1 to N2 alkylation is influenced by several factors, including the solvent, temperature, the nature of the electrophile, and the counter-ion in the case of using a tetrazolate salt. acs.orgrsc.org Generally, polar aprotic solvents tend to favor N2 alkylation, while higher temperatures can favor N1 substitution. acs.org The formation of contact ion pairs, which can be promoted under mechanochemical (ball-milling) conditions or in low-solubility environments, often leads to enhanced N2 selectivity. acs.orgacs.org Computational studies using Density Functional Theory (DFT) have also been employed to understand and predict the tautomeric equilibrium and alkylation outcomes. mdpi.com

To achieve the desired N1 isomer for the target compound, a synthetic strategy might involve the alkylation of tetrazole itself with an appropriate C2-synthon (like ethyl bromoacetate) to form ethyl 2-(tetrazol-1-yl)acetate, followed by amidation. Careful optimization of reaction conditions would be necessary to maximize the yield of the N1 product over the N2 isomer. Since the target molecule is achiral, stereoselective considerations are not directly relevant to its synthesis but would be crucial for chiral analogs.

Oxoethyl Moiety Introduction and Functional Group Interconversions

The introduction of the reactive N-(2-oxoethyl) moiety, which contains an aldehyde functional group, requires careful planning to avoid side reactions. Direct alkylation with 2-haloacetaldehydes is often complicated by the high reactivity and instability of these reagents.

A common and more reliable strategy involves a two-step process:

Alkylation with a protected aldehyde equivalent: The precursor, 2-(tetrazol-1-yl)acetamide, can be N-alkylated using a protected halo-acetaldehyde, such as 2-bromoacetaldehyde dimethyl acetal (B89532). The acetal group is stable under the basic conditions typically used for alkylation.

Deprotection: Following the successful alkylation, the acetal protecting group is removed under acidic conditions to reveal the desired aldehyde functionality of the oxoethyl group.

Alternatively, the oxoethyl group can be formed through the oxidation of a more stable precursor. This involves synthesizing an N-(2-hydroxyethyl) amide intermediate, which can then be subjected to mild oxidation using reagents like Dess-Martin periodinane (DMP) or pyridinium (B92312) chlorochromate (PCC) to yield the final N-(2-oxoethyl) product. This approach avoids the direct handling of unstable aldehydes.

Novel Synthetic Routes and Process Intensification Strategies

Modern synthetic chemistry emphasizes the development of safer, more efficient, and scalable processes. For tetrazole synthesis, which often involves potentially hazardous intermediates like hydrazoic acid (HN₃), process intensification is particularly important. semanticscholar.org

Continuous flow microreactors have emerged as a powerful technology for tetrazole synthesis. core.ac.ukmit.edunih.gov By performing the reaction in a heated, pressurized coil, only a small volume of the reaction mixture is at high temperature at any given time, significantly minimizing the risks associated with the accumulation of explosive intermediates like HN₃. core.ac.uksemanticscholar.org This technology allows for the use of high temperatures (e.g., 190 °C) and short residence times, leading to high product throughput and excellent yields. core.ac.uk Flow chemistry has been successfully applied to the [3+2] cycloaddition of nitriles and in-situ generated HN₃. core.ac.uksemanticscholar.org

Other innovative approaches include:

Microwave-assisted synthesis: Microwave heating can dramatically accelerate the rate of cycloaddition reactions, reducing reaction times from hours to minutes. organic-chemistry.org

Mechanochemistry: As mentioned, ball milling can be used for solvent-free, regioselective N-alkylation of tetrazoles. acs.orgacs.org

Novel Catalysis: The development of advanced homogeneous and heterogeneous catalysts continues to provide milder and more efficient conditions for tetrazole formation. researchgate.netnih.gov

Photochemical Methods: Photo-click strategies using UV light can generate reactive nitrile imine dipoles from tetrazoles, which can be used in subsequent cycloadditions, offering a reagent-free activation method. thieme-connect.com

These advanced strategies, particularly continuous flow processing, offer a pathway to the safe, scalable, and efficient production of this compound and its structurally diverse analogs. acs.orgresearchgate.net

Elucidation of Molecular Structure and Conformation Through Advanced Crystallography and Spectroscopic Techniques

Single-Crystal X-ray Diffraction Analysis of N-(2-oxoethyl)-2-(tetrazol-1-yl)acetamide and its Complexes

A definitive single-crystal X-ray diffraction study for this compound has not been published in the accessible literature. Such an analysis is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. Research on other tetrazole-acetamide derivatives demonstrates that this technique confirms molecular geometry, bond lengths, and bond angles with high precision benthamdirect.comnih.govnih.gov.

Without a crystal structure, a specific analysis of the intermolecular forces governing the crystal packing of this compound is not possible. However, the functional groups present—the tetrazole ring, the amide group, and the oxo group—provide a strong basis for predicting the types of interactions that would be observed.

Hydrogen Bonding: The amide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The nitrogen atoms of the tetrazole ring are also potent hydrogen bond acceptors acs.orgnih.gov. It is highly probable that the crystal structure would be stabilized by a network of intermolecular hydrogen bonds, potentially linking the N-H of one molecule to the carbonyl oxygen or a tetrazole nitrogen of a neighboring molecule nih.gov.

π–π Stacking: Interactions involving the tetrazole ring are possible, although typically weak. In many tetrazole derivatives, these interactions are less dominant than strong hydrogen bonding unless facilitated by other aromatic systems nih.govacs.org.

Studies on related structures, such as N-(1-Diacetylamino-1H-tetrazol-5-yl)acetamide, confirm the formation of extensive three-dimensional networks stabilized by N—H···O, N—H···N, and C—H···O interactions nih.gov.

The solid-state conformation of this compound remains undetermined. X-ray diffraction would reveal the torsion angles between the tetrazole ring, the acetamide (B32628) backbone, and the terminal oxoethyl group. In other tetrazole derivatives, the ring is often twisted relative to adjacent planar groups nih.gov. The conformation adopted in the solid state is the one that minimizes steric hindrance while maximizing favorable intermolecular interactions, particularly hydrogen bonding.

High-Resolution Spectroscopic Characterization for Conformational and Electronic Structure Insight (Excluding Basic Identification)

Advanced spectroscopic studies providing deep insight into the conformational and electronic structure of this compound are not publicly documented. While basic characterization data likely exists, it is not available for a detailed scientific review researchgate.net.

While standard ¹H and ¹³C NMR spectra are used for basic identification, advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would offer further structural details.

NOESY: This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A NOESY spectrum would help determine the preferred conformation of the molecule in solution by revealing spatial proximities, for instance, between protons on the methylene bridge and the terminal ethyl group.

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds apart. It would be instrumental in confirming the connectivity of the molecular skeleton, for example, by showing a correlation from the methylene protons adjacent to the tetrazole ring to the carbon atoms within that ring.

Detailed FT-IR and Raman spectral analyses for this compound have not been published. These techniques probe the vibrational modes of a molecule.

FT-IR (Fourier-Transform Infrared) Spectroscopy: An FT-IR spectrum would show characteristic absorption bands for the functional groups present. Key vibrational modes would include the N-H stretch (typically around 3300 cm⁻¹), C=O stretching vibrations for the amide and ketone (around 1650-1720 cm⁻¹), and various C-N and N=N stretching modes from the acetamide and tetrazole moieties researchgate.net.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar C=O and N-H groups would likely yield strong signals in the IR spectrum, the less polar C-C and tetrazole ring vibrations might be more prominent in the Raman spectrum.

Analysis of these spectra, often aided by computational methods like Density Functional Theory (DFT), can provide insights into molecular structure and hydrogen bonding interactions, as shifts in vibrational frequencies can indicate the strength of these bonds benthamdirect.com.

Theoretical and Computational Chemistry of N 2 Oxoethyl 2 Tetrazol 1 Yl Acetamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic characteristics that govern the behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, offering deep insights into molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the ground-state properties of molecules. For N-(2-oxoethyl)-2-(tetrazol-1-yl)acetamide, a DFT analysis, likely employing a hybrid functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed to optimize the molecule's geometry.

Interactive Table: Click on column headers to sort.

| Reactivity Descriptor | Formula | Predicted Significance for this compound |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Indicates the molecule's tendency to escape from a system; related to electronegativity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution or charge transfer. A harder molecule has a larger energy gap. |

| Global Softness (S) | 1 / (2η) | The inverse of hardness; indicates the capacity of a molecule to receive electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of the molecule to act as an electrophile. |

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining chemical reactivity and reaction mechanisms. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. ossila.comwikipedia.org A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govrsc.org For this compound, FMO analysis would pinpoint the distribution of these orbitals, revealing the most probable sites for nucleophilic and electrophilic attacks.

Interactive Table: Click on column headers to sort.

| Parameter | Abbreviation | Calculated Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | [Predicted Value] | Characterizes electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | [Predicted Value] | Characterizes electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | [Predicted Value] | Indicates chemical reactivity and kinetic stability. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for understanding intermolecular interactions, predicting sites of chemical reactivity, and studying biological recognition processes. researchgate.net

The MEP map uses a color scale to indicate charge distribution. Typically, red regions signify areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote areas of low electron density (positive potential), indicating sites for nucleophilic attack. Green and yellow areas represent regions of neutral or near-neutral potential. For this compound, an MEP map would clearly illustrate the electron-rich nitrogen atoms of the tetrazole ring and the oxygen atoms of the acetamide (B32628) group, as well as any electron-deficient hydrogen atoms, thereby providing a complete picture of its electrostatic landscape.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum calculations excel at describing the static, ground state of a single molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.govnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes and interactions with the environment, such as a solvent. aps.org

For this compound, an MD simulation would be performed by placing the molecule in a simulation box filled with a solvent (e.g., water) to mimic physiological conditions. Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of each atom is tracked. riken.jp This data can be analyzed to:

Explore Conformational Landscapes: Identify the most stable and frequently occurring conformations (shapes) of the molecule in solution.

Analyze Solvation Effects: Study how solvent molecules arrange around the solute and form hydrogen bonds, which can significantly influence the molecule's structure and reactivity.

Calculate Thermodynamic Properties: Determine properties such as the radius of gyration and root-mean-square deviation (RMSD) to understand the molecule's flexibility and structural stability over time.

Computational Approaches to Intermolecular Interactions and Binding Site Characterization

Understanding how a molecule interacts with biological macromolecules is crucial, particularly in fields like drug discovery. Computational methods such as molecular docking are essential for predicting and analyzing these interactions.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. core.ac.uk This method is widely used to screen virtual libraries of compounds and to understand the molecular basis of a ligand's biological activity. semanticscholar.orgresearchgate.net

For this compound, a docking study would involve selecting relevant biological targets. Given the known activities of other tetrazole and acetamide derivatives, potential targets could include enzymes like kinases, proteases, or DNA gyrase, which are often implicated in cancer and infectious diseases. The docking process would involve:

Preparing the 3D structures of both the ligand (this compound) and the target protein.

Using a docking algorithm (e.g., AutoDock Vina) to systematically sample different positions and orientations of the ligand within the protein's binding site. nih.gov

Scoring the resulting poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

The results would identify the most likely binding mode and provide a binding energy score, indicating the strength of the interaction. Analysis of the best-scoring pose would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

Interactive Table: Click on column headers to sort.

| Potential Biological Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) Kinase | 2J6M | [Predicted Value] | [e.g., Met793, Lys745] |

| Staphylococcus aureus DNA Gyrase B | 4URO | [Predicted Value] | [e.g., Asp81, Ile86] |

| Human Carbonic Anhydrase II | 2CBA | [Predicted Value] | [e.g., His94, Thr200] |

Ligand-Protein Interaction Profiling (Excluding Efficacy/Therapeutic Claims)

The characterization of interactions between a small molecule and a protein target is fundamental in computational chemistry. For this compound, while specific interaction profiles are not extensively documented in publicly accessible literature, the methodologies for such profiling are well-established. Computational techniques like molecular docking and molecular dynamics (MD) simulations are employed to predict the binding orientation, affinity, and stability of the ligand within a protein's active site. ajchem-a.com These in silico methods provide detailed insights into the non-covalent interactions that govern the molecular recognition process.

Molecular docking studies on structurally related tetrazole and acetamide derivatives have revealed common interaction patterns. These typically involve a combination of hydrogen bonds, hydrophobic interactions, and other electrostatic contributions. For instance, the nitrogen atoms of the tetrazole ring are frequently observed acting as hydrogen bond acceptors with amino acid residues such as serine, cysteine, tyrosine, and histidine. ajchem-a.combiorxiv.orgbiorxiv.orgresearchgate.net The amide group in the acetamide portion of the molecule can also participate as both a hydrogen bond donor and acceptor.

To illustrate the type of data generated from such an analysis, the following table presents a hypothetical ligand-protein interaction profile for this compound with a representative protein kinase. The data is based on common interactions observed for analogous compounds in published research.

| Interacting Residue | Interaction Type | Distance (Å) | Involved Ligand Atom(s) | Binding Energy Contribution (kcal/mol) |

|---|---|---|---|---|

| SER-145 | Hydrogen Bond | 2.1 | Tetrazole N4 | -2.5 |

| GLN-213 | Hydrogen Bond | 2.9 | Amide Oxygen | -1.8 |

| LYS-98 | Hydrogen Bond | 3.0 | Oxoethyl Oxygen | -1.5 |

| PHE-281 | π-π Stacking | 3.8 | Tetrazole Ring | -1.2 |

| LEU-205 | Hydrophobic (Alkyl) | 4.1 | Ethyl Chain | -0.9 |

| VAL-121 | Hydrophobic (Alkyl) | 4.5 | Ethyl Chain | -0.7 |

This table is illustrative and presents hypothetical data for this compound to demonstrate the output of a typical ligand-protein interaction analysis. The specific residues and values are based on findings for structurally similar tetrazole-containing compounds. ajchem-a.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Model Development (Focusing on in vitro mechanistic data, not clinical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their measured activity. For this compound and its analogs, QSAR models would focus on correlating structural or physicochemical descriptors with in vitro mechanistic data, such as enzyme inhibition constants (e.g., IC₅₀) or receptor binding affinities.

The development of a robust QSAR model involves several key steps. First, a dataset of structurally related compounds with corresponding, consistently measured in vitro activity data is compiled. Second, a wide range of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), hydrophobic properties (e.g., logP), and topological indices that describe molecular connectivity and shape.

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression, are then used to generate a mathematical equation that relates a subset of these descriptors to the biological activity. researchgate.net Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can also be employed, which use 3D grid-based steric and electrostatic fields to build the predictive model. nih.gov

The validity and predictive power of the resulting QSAR model are rigorously assessed using internal and external validation techniques. Key statistical parameters include the coefficient of determination (r²), which measures the goodness-of-fit, and the cross-validated coefficient of determination (q²), which assesses the model's internal predictivity. A high-quality model typically exhibits high values for both r² and q². researchgate.netnih.gov Such models can be instrumental in predicting the activity of newly designed analogs and guiding further structural optimization.

The table below provides an example of the components and statistical validation of a hypothetical 2D-QSAR model for a series of tetrazole acetamide derivatives.

| Component | Description |

|---|---|

| Dependent Variable | log(1/IC₅₀) for in vitro enzyme inhibition |

| Selected Descriptors |

|

| Statistical Method | Multiple Linear Regression (MLR) |

| Model Equation | log(1/IC₅₀) = 0.45(SlogP) - 0.02(TPSA) + 0.15(Chi3v) - 0.003(WeinerPath) + 2.18 |

| Statistical Validation |

|

This table is illustrative, presenting a hypothetical QSAR model for a series of tetrazole acetamides to demonstrate the concepts and statistical outputs of such a study. The equation and values are exemplary and based on typical results from published QSAR studies on heterocyclic compounds. researchgate.netnih.gov

Molecular Interactions and Mechanistic Investigations of N 2 Oxoethyl 2 Tetrazol 1 Yl Acetamide

Enzyme Inhibition and Activation Studies In Vitro

Enzyme inhibition and activation studies are fundamental to understanding the pharmacological profile of a compound. These assays provide critical data on how a molecule interacts with specific enzymes, which can be pivotal in designing targeted therapies.

Kinetic Characterization (Km, Vmax, kcat) and Inhibition Constants (Ki)

Kinetic characterization is essential for quantifying the efficiency and potency of an enzyme inhibitor. The Michaelis-Menten constant (Km) represents the substrate concentration at which the enzyme reaction rate is half of the maximum velocity (Vmax). The turnover number (kcat) indicates the number of substrate molecules converted to product per enzyme molecule per unit of time. The inhibition constant (Ki) is a measure of the inhibitor's potency; a lower Ki value signifies a more potent inhibitor.

For a hypothetical enzyme target of N-(2-oxoethyl)-2-(tetrazol-1-yl)acetamide, the kinetic parameters would be determined through a series of in vitro assays. The results would likely be presented in a format similar to the interactive table below, which allows for a clear comparison of the enzyme's kinetics in the presence and absence of the inhibitor.

| Parameter | Value (No Inhibitor) | Value (With Inhibitor) | Unit | Description |

| Km | Data not available | Data not available | µM | Substrate concentration at ½ Vmax. An increase often suggests competitive inhibition. |

| Vmax | Data not available | Data not available | µmol/min | Maximum rate of reaction. A decrease can indicate non-competitive or uncompetitive inhibition. |

| kcat | Data not available | Data not available | s-1 | Turnover number, representing the catalytic efficiency of the enzyme. |

| Ki | N/A | Data not available | nM | Inhibition constant, indicating the potency of the inhibitor. |

The mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) would be elucidated by analyzing how Km and Vmax values change in the presence of the compound. For instance, a competitive inhibitor would increase the apparent Km while leaving Vmax unchanged.

Identification of Binding Modes and Active Site Interactions

Understanding how a compound binds to its target enzyme at a molecular level is crucial for structure-activity relationship (SAR) studies and lead optimization. Techniques such as X-ray crystallography and computational molecular docking are employed to visualize and analyze these interactions.

Key interactions often involve hydrogen bonds, hydrophobic interactions, and electrostatic forces between the inhibitor and amino acid residues in the enzyme's active site. For this compound, the tetrazole ring could potentially engage in hydrogen bonding or coordinate with metal ions present in the active site, a common feature for this heterocyclic moiety. The acetamide (B32628) group provides both hydrogen bond donors and acceptors, while the oxoethyl group can also participate in polar interactions. Molecular docking studies would be instrumental in predicting the most favorable binding pose and identifying key interacting residues.

Receptor Binding Assays and Ligand-Receptor Complex Characterization In Vitro

Receptor binding assays are used to determine the affinity of a ligand for its receptor, providing insights into its potential efficacy and specificity.

Determination of Binding Affinity (KD) and Dissociation Kinetics (koff)

The equilibrium dissociation constant (KD) is a measure of the binding affinity between a ligand and its receptor; a lower KD value indicates a stronger interaction. The dissociation rate constant (koff) describes the rate at which the ligand-receptor complex dissociates. A slow koff rate can lead to a prolonged duration of action in vivo. These parameters are typically determined using techniques like surface plasmon resonance (SPR) or radioligand binding assays.

An interactive data table for the binding kinetics of this compound with a hypothetical receptor would be structured as follows:

| Parameter | Value | Unit | Description |

| KD | Data not available | nM | Equilibrium dissociation constant, a measure of binding affinity. |

| kon | Data not available | M-1s-1 | Association rate constant, the rate of ligand-receptor complex formation. |

| koff | Data not available | s-1 | Dissociation rate constant, the rate of ligand-receptor complex breakdown. |

| Residence Time (1/koff) | Data not available | min | The average time the ligand stays bound to the receptor. |

Structural Biology Approaches (e.g., Co-crystallization with Target Proteins, if available)

Co-crystallization of a ligand with its target protein followed by X-ray diffraction analysis provides a high-resolution three-dimensional structure of the complex. This structural information is invaluable for understanding the precise binding mode and for guiding the rational design of more potent and selective analogs. While no co-crystal structures involving this compound are currently available in public databases, this would be a critical step in its development. The process involves expressing and purifying the target protein, forming a complex with the compound, and screening for crystallization conditions.

Derivatization Strategies and Advanced Structure Activity Relationship Sar Exploration

Synthesis of Analogs for SAR Studies

The synthesis of analogs is a cornerstone of medicinal chemistry, aimed at identifying key structural features responsible for biological activity. For N-(2-oxoethyl)-2-(tetrazol-1-yl)acetamide, this involves targeted modifications at three primary locations: the tetrazole ring, the acetamide (B32628) moiety, and the oxoethyl chain. nih.gov The design of these analogs often leverages the tetrazole ring as a bioisosteric replacement for carboxylic acids, which can enhance metabolic stability and pharmacokinetic profiles. bohrium.comnih.gov

The tetrazole ring is a critical pharmacophore whose electronic and steric properties can be fine-tuned through various synthetic strategies. One common approach involves the synthesis of 1,5-disubstituted tetrazole derivatives to explore the impact of substituents at the 5-position of the ring. nih.gov The [3+2] cycloaddition reaction between nitriles and azides is a fundamental method for creating the tetrazole core, allowing for diverse substitutions. bohrium.comresearchgate.net

Another strategy focuses on N-alkylation or N-arylation at different nitrogen atoms of the ring, which can influence the tautomeric equilibrium (1H- vs. 2H-tetrazole) and significantly affect the molecule's spatial arrangement and binding capabilities. nih.govresearchgate.net Research on related tetrazole compounds has shown that such modifications can lead to potent biological activities. nih.gov

Table 1: Proposed Modifications on the Tetrazole Ring and Their Rationale

| Modification Site | Example Substituent (R) | Synthetic Strategy | Rationale for SAR Exploration |

| C5-position of Tetrazole | -Phenyl, -Thienyl, -CF3 | [3+2] Cycloaddition with substituted nitriles | To probe steric and electronic effects on target binding. nih.gov |

| N2-position of Tetrazole | -Methyl, -Benzyl | Selective N-alkylation | To investigate the influence of tautomeric forms on activity. nih.gov |

| C5-position of Tetrazole | -NH2, -SH | Functional group interconversion | To introduce new hydrogen bonding or coordination sites. |

The acetamide linker plays a crucial role in positioning the tetrazole ring and the oxoethyl chain correctly within a biological target. Variations in this moiety can significantly alter the compound's conformational flexibility and polarity. wustl.edu Synthetic approaches often involve the reaction of 2-(tetrazol-1-yl)acetic acid with a variety of substituted amines to generate a library of N-substituted acetamide derivatives. nih.govtjnpr.org

Introducing substituents on the alpha-carbon of the acetamide group can impose conformational constraints, which is a valuable strategy for locking the molecule into a bioactive conformation. Furthermore, replacing the entire acetamide linker with other groups like sulfonamides or reverse amides can explore different hydrogen bonding patterns and chemical stability. nih.gov

Table 2: Proposed Variations of the Acetamide Moiety

| Modification Strategy | Example Structure | Rationale for SAR Exploration |

| N-substitution | N-methyl-N-(2-oxoethyl)-2-(tetrazol-1-yl)acetamide | To assess the importance of the amide N-H as a hydrogen bond donor. |

| α-Carbon Substitution | N-(2-oxoethyl)-2-methyl-2-(tetrazol-1-yl)acetamide | To introduce steric bulk and restrict bond rotation. |

| Linker Replacement | N-(2-oxoethyl)-1-(tetrazol-1-yl)methanesulfonamide | To evaluate the impact of linker electronics and geometry on activity. |

The terminal aldehyde function of the oxoethyl chain is a highly reactive handle for derivatization. This group can serve as a key interaction point, for instance, by forming covalent or hemiacetal linkages with target proteins. Modifications here can probe the necessity of the aldehyde for activity and explore alternative interactions. nih.gov

Common derivatization strategies include:

Reduction: The aldehyde can be reduced to a primary alcohol, converting a potential electrophile into a hydrogen bond donor.

Acetal (B89532) Formation: Reaction with alcohols under acidic conditions yields acetals, such as the N-(2,2-diethoxyethyl) derivative, which can improve stability and bioavailability by masking the reactive aldehyde.

Reductive Amination: Reaction with primary or secondary amines followed by reduction can introduce diverse functional groups at the terminus of the chain.

Wittig Reaction: This reaction can be used to extend the carbon chain and introduce double bonds, altering the geometry and lipophilicity of the side chain.

These modifications allow for a comprehensive evaluation of the role of the oxoethyl chain in molecular recognition and biological effect. researchgate.net

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) for Mechanistic Insights

Computational chemistry provides powerful tools for understanding and predicting the biological activity of compounds, thereby guiding the synthesis of more potent and selective analogs. Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net

For tetrazole-containing compounds, QSAR studies have been successfully employed to build predictive models for various biological endpoints. researchgate.netresearchgate.net These models typically use a range of molecular descriptors, including:

Electronic Descriptors: (e.g., partial charges, dipole moment) to quantify electrostatic interactions.

Steric Descriptors: (e.g., molecular volume, surface area) to model the influence of size and shape.

Hydrophobic Descriptors: (e.g., LogP) to describe the compound's partitioning between aqueous and lipid environments.

Topological Descriptors: (e.g., connectivity indices) to represent the branching and arrangement of atoms.

By developing a robust QSAR model for a series of this compound analogs, researchers can gain insights into the key structural features driving activity and predict the potency of yet-unsynthesized derivatives, thus prioritizing synthetic efforts. ajchem-a.com Molecular docking simulations can further complement QSAR by visualizing the binding mode of the compounds within a target's active site, providing a structural basis for the observed SAR. ajchem-a.comisfcppharmaspire.com

Correlation of Structural Modifications with Molecular Interaction Profiles

The ultimate goal of derivatization is to optimize the molecular interaction profile of the lead compound with its biological target. Each structural modification can lead to measurable changes in binding affinity (e.g., Ki, Kd, IC50) and enzyme kinetics. wustl.edu

For example, SAR studies on N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives acting as G protein-coupled receptor-35 (GPR35) agonists revealed that introducing a tetrazol-5-yl group significantly increased potency. nih.govnih.gov Further modifications, such as adding halogen atoms, led to compounds with nanomolar efficacy, highlighting how subtle structural changes can dramatically alter binding affinity. nih.govnih.gov

Systematic modification of the this compound scaffold would allow for the construction of a detailed SAR map.

Table 3: Hypothetical Correlation of Structural Changes with Binding Affinity

| Analog Series | Modification | Observed/Anticipated Effect on Binding Affinity (IC50) | Rationale |

| Series A (Tetrazole) | Addition of C5-phenyl group | Decrease in IC50 (Increased Potency) | Potential for new π-π stacking interactions in the binding pocket. |

| Series B (Acetamide) | N-methylation of amide | Increase in IC50 (Decreased Potency) | Loss of a critical hydrogen bond donation from the amide N-H group. wustl.edu |

| Series C (Oxoethyl) | Reduction of aldehyde to alcohol | Variable | Activity may increase or decrease depending on whether the aldehyde's electrophilicity or the alcohol's hydrogen bonding ability is more critical for binding. |

| Series D (Tetrazole) | Isomeric change to 2-(tetrazol-2-yl)acetamide | Significant change in affinity | Alters the 3D orientation of the entire oxoethyl-acetamide side chain, disrupting the established binding mode. |

By correlating these structural modifications with changes in molecular interactions, a comprehensive understanding of the pharmacophore can be developed. This knowledge is instrumental in the rational design of next-generation compounds with improved therapeutic potential.

Advanced Analytical Methodologies for N 2 Oxoethyl 2 Tetrazol 1 Yl Acetamide in Research Contexts

Development of Chromatographic Methods for Quantification in Complex Research Matrices (e.g., in vitro assay samples, not biological fluids from humans)

Chromatography is the cornerstone for isolating and quantifying "N-(2-oxoethyl)-2-(tetrazol-1-yl)acetamide" from intricate research samples, ensuring accurate and reliable data.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a principal technique for the analysis of non-volatile and thermally sensitive compounds like "this compound". The development of a validated HPLC method is crucial for its precise quantification in environments such as cell culture media or enzymatic assay solutions.

A reversed-phase HPLC method is anticipated to be the most effective approach. This method would leverage a nonpolar stationary phase, such as a C18 column, and a polar mobile phase to achieve separation. The mobile phase would likely consist of a gradient mixture of an aqueous component, like water with 0.1% formic acid to control pH and improve peak shape, and an organic modifier such as acetonitrile (B52724) or methanol (B129727). Detection can be accomplished using UV-Vis spectrophotometry at a wavelength where the molecule exhibits maximum absorbance, or for enhanced sensitivity and specificity, by coupling the HPLC system to a mass spectrometer (LC-MS).

Hypothetical HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B in 10 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

Following development, the method must undergo rigorous validation to ensure its performance. Key validation parameters include linearity, accuracy, precision, specificity, and the limits of detection (LOD) and quantification (LOQ).

Illustrative Validation Data

| Parameter | Result |

|---|---|

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

| LOD | 0.05 µg/mL |

| LOQ | 0.15 µg/mL |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is typically employed for the analysis of volatile and thermally stable compounds. The inherent characteristics of "this compound," including its polarity and potential for thermal degradation, may render it unsuitable for direct GC analysis.

However, GC analysis could be made feasible through a derivatization step. This process would involve chemically modifying the compound to increase its volatility and thermal stability. For instance, the active hydrogens on the amide group could be replaced using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). While possible, the simplicity and direct applicability of HPLC make it the more probable choice for routine analysis of this compound.

Mass Spectrometry (MS) Applications for Metabolite Identification (Non-Clinical) and Quantitative Analysis in Research Settings

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of "this compound" and its potential metabolites in a research context.

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) provides detailed structural information by analyzing the fragmentation patterns of a compound. In a typical experiment, the protonated molecule ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID), which breaks the molecule into smaller, characteristic product ions. The fragmentation of the tetrazole ring often involves the neutral loss of a nitrogen molecule (N₂). mdpi.commdpi.com Other significant fragmentations would likely occur around the amide bond.

Predicted Fragmentation Pathways

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| 170.06 ([M+H]⁺) | 142.06 | N₂ |

| 170.06 ([M+H]⁺) | 114.05 | C₂H₂N₂O |

| 170.06 ([M+H]⁺) | 82.04 | C₃H₄N₂O₂ |

Note: These fragmentation pathways are predictive and require experimental verification.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS), available on platforms such as Orbitrap and Time-of-Flight (TOF) analyzers, delivers highly accurate mass measurements. This precision allows for the unambiguous determination of the elemental composition of the parent compound and any metabolites. HRMS is critical for differentiating between molecules that have the same nominal mass but different atomic compositions.

Illustrative HRMS Data

| Compound | Calculated Exact Mass ([M+H]⁺) | Measured Exact Mass ([M+H]⁺) | Mass Error (ppm) |

|---|---|---|---|

| This compound | 170.0678 | 170.0675 | -1.76 |

Chiral Separation and Enantiomeric Purity Assessment (If applicable)

Chirality is a geometric property of some molecules that are non-superimposable on their mirror images. This typically arises from a carbon atom bonded to four distinct groups, known as a chiral center. An analysis of the chemical structure of "this compound" reveals the absence of any chiral centers. Consequently, the molecule is achiral and does not exist as different enantiomers. Therefore, the concepts of chiral separation and enantiomeric purity assessment are not applicable to this compound.

Future Directions in Research on N 2 Oxoethyl 2 Tetrazol 1 Yl Acetamide

Exploration of Novel Synthetic Paradigms

The future of synthesizing N-(2-oxoethyl)-2-(tetrazol-1-yl)acetamide will likely focus on the development of more efficient, sustainable, and scalable methods. Current synthetic routes, while effective for laboratory-scale production, may not be optimal for larger-scale applications. Researchers are expected to explore novel catalytic systems, such as enzymatic and chemoenzymatic approaches, to enhance reaction selectivity and reduce environmental impact. Flow chemistry is another promising avenue, offering precise control over reaction parameters and the potential for continuous manufacturing. Furthermore, the investigation of new building blocks and convergent synthetic strategies could lead to more streamlined and cost-effective production of this and structurally related compounds. A comparative analysis of potential future synthetic routes is presented in Table 1.

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Solvent and catalyst screening, scalability studies |

Deepening Understanding of Fundamental Molecular Mechanisms

A significant frontier in the study of this compound lies in elucidating its fundamental molecular mechanisms of action in various chemical and biological systems. Advanced spectroscopic techniques, such as multidimensional NMR and time-resolved spectroscopy, could provide unprecedented insights into its conformational dynamics and interactions with other molecules. Investigating its electronic properties through techniques like cyclic voltammetry and UV-Vis spectroscopy will be crucial for understanding its reactivity and potential as a functional chemical entity. The goal is to build a detailed picture of its structure-activity relationships, which will be instrumental in guiding the design of new derivatives with tailored properties.

Integration of Multi-Omics Data for Comprehensive Mechanistic Delineation (e.g., Proteomics, Metabolomics in in vitro systems)

To achieve a holistic understanding of the potential biological interactions of this compound, future research will likely leverage the power of multi-omics technologies. mdpi.com In controlled in vitro settings, proteomics could identify specific protein binding partners, shedding light on its potential cellular targets and pathways. nih.gov Metabolomics studies could reveal alterations in cellular metabolic profiles upon exposure to the compound, providing a functional readout of its biological impact. mdpi.com The integration of these datasets would offer a systems-level view of its mechanism of action, moving beyond a single-target perspective. This comprehensive approach is essential for a thorough characterization of its bioactivity.

Development of Advanced Computational Models for Predictive Chemistry and Biology

Computational chemistry is set to play a pivotal role in accelerating research on this compound. The development of sophisticated computational models, such as those based on density functional theory (DFT) and molecular dynamics (MD) simulations, will enable the prediction of its physicochemical properties, reactivity, and interaction energies with target molecules. researchgate.netnih.gov These models can be used to screen for potential applications, design new derivatives with enhanced properties, and interpret experimental findings at a molecular level. researchgate.net Machine learning algorithms, trained on existing chemical and biological data, could further enhance predictive capabilities, facilitating the rapid identification of promising research avenues. nih.gov

Table 2: Application of Computational Models in Future Research

| Computational Approach | Predicted Properties/Applications |

|---|---|

| Density Functional Theory (DFT) | Electronic structure, reactivity indices, spectroscopic properties |

| Molecular Dynamics (MD) Simulations | Conformational analysis, binding affinities, transport properties |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity based on molecular descriptors |

| Machine Learning | High-throughput screening, identification of novel applications |

Exploration of Supramolecular Chemistry and Material Science Applications (Non-Biological)

Beyond its potential biological relevance, this compound presents intriguing possibilities in the fields of supramolecular chemistry and material science. The tetrazole and acetamide (B32628) moieties are capable of engaging in various non-covalent interactions, such as hydrogen bonding and coordination with metal ions. This suggests that the compound could serve as a versatile building block for the construction of novel supramolecular assemblies, including metal-organic frameworks (MOFs), coordination polymers, and liquid crystals. The unique electronic and structural features of the molecule could also be harnessed in the design of new functional materials with applications in areas such as sensing, catalysis, and electronics. Future research in this direction will involve systematic studies of its self-assembly behavior and the characterization of the resulting materials.

Q & A

Q. 1.1. What are the optimal synthetic routes for N-(2-oxoethyl)-2-(tetrazol-1-yl)acetamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include:

- Step 1: Coupling of 2-(tetrazol-1-yl)acetic acid with 2-aminoethanol derivatives under carbodiimide-mediated conditions (e.g., EDCI/HOBt).

- Step 2: Oxidation of the secondary alcohol to the ketone (2-oxoethyl group) using mild oxidizing agents like Dess-Martin periodinane or TEMPO/NaOCl .

Critical Parameters:

| Parameter | Optimal Range | Impact on Yield | Source |

|---|---|---|---|

| Temperature | 0–25°C (Step 1); RT (Step 2) | Higher temps in Step 1 risk decomposition | |

| Solvent | DMF (Step 1); DCM (Step 2) | Polar aprotic solvents enhance nucleophilicity | |

| Catalyst | EDCI/HOBt (Step 1) | Reduces racemization |

Q. 1.2. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms the tetrazole proton (δ 8.5–9.5 ppm) and ketone carbonyl (δ 205–210 ppm) .

- HPLC-MS: Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 211.2) .

- IR Spectroscopy: Detects C=O stretch (1680–1720 cm⁻¹) and tetrazole ring vibrations (1450–1550 cm⁻¹) .

Advanced Research Questions

Q. 2.1. How can molecular docking studies predict the biological targets of this compound?

Methodological Answer:

- Target Selection: Prioritize enzymes with conserved active sites (e.g., carbonic anhydrase, kinases) due to the compound’s tetrazole moiety, a known zinc-binding group .

- Docking Workflow:

- Prepare ligand (AMBER force field) and receptor (PDB structure).

- Use AutoDock Vina or Schrödinger Glide for binding affinity calculations.

- Validate with MD simulations (NAMD/GROMACS) to assess stability .

Example Findings:

| Target | Binding Affinity (kcal/mol) | Key Interactions | Source |

|---|---|---|---|

| Carbonic Anhydrase IX | −8.2 | Tetrazole-Zn²⁵⁺ coordination | |

| EGFR Kinase | −7.5 | H-bond with acetamide carbonyl |

Q. 2.2. How do structural modifications of this compound affect its SAR in enzyme inhibition?

Methodological Answer:

- Tetrazole Ring Modifications:

- Substitution at N1: Electron-withdrawing groups (e.g., -NO₂) enhance zinc affinity but reduce solubility .

- Oxoethyl Chain Variations: Bulky substituents (e.g., phenyl) improve hydrophobic interactions but may sterically hinder binding .

Q. 3.1. How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Reproducibility Checks:

- Standardize assay conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

- Use orthogonal assays (e.g., fluorescence quenching vs. enzymatic activity) to confirm results .

- Common Pitfalls:

- Impurity artifacts: Ensure HPLC purity >95% and characterize byproducts via LC-MS .

Q. 3.2. What strategies optimize the stability of this compound in aqueous solutions?

Methodological Answer:

- pH Control: Stabilize at pH 6.5–7.0 to prevent ketone hydrolysis .

- Lyophilization: Formulate with cryoprotectants (e.g., trehalose) for long-term storage .

Data Gaps and Future Directions

- Mechanistic Studies: Use isotopic labeling (¹⁸O) to track ketone hydrolysis pathways .

- In Vivo Profiling: Conduct PK/PD studies in rodent models to assess bioavailability and metabolite formation .

Note: Data for this compound is limited; findings here are extrapolated from structurally analogous compounds (e.g., thiazole/tetrazole hybrids) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.